molecular formula C16H18O2Si B1282928 (-)-Benzylmethylphenylsilylacetic Acid CAS No. 95373-54-9

(-)-Benzylmethylphenylsilylacetic Acid

Cat. No. B1282928
CAS RN: 95373-54-9
M. Wt: 270.4 g/mol
InChI Key: JIPQZCPYHVQEIZ-UHFFFAOYSA-N
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Description

(-)-Benzylmethylphenylsilylacetic acid, also known as (-)-BMPAA, is a silylated derivative of acetic acid. It is a chiral compound with a molecular formula of C14H19O2Si. (-)-BMPAA has been used in a variety of scientific research applications such as drug synthesis, drug delivery, and biochemistry. It has been found to have unique biochemical and physiological effects that can be exploited for use in lab experiments.

Scientific Research Applications

Chemistry Research

In the realm of chemistry, (-)-Benzylmethylphenylsilylacetic Acid is pivotal for studying acid-base reactions and synthesis processes . It serves as a precursor for synthesizing various silyl compounds, which are essential in creating protective groups during organic synthesis .

Biology and Biochemistry

This compound finds its use in biological research, particularly in the study of enzyme kinetics and metabolic pathways . It can act as a substrate or inhibitor for enzymes that process silyl-containing compounds, thus helping in understanding enzyme mechanisms .

Medicine and Pharmacology

In medical research, (-)-Benzylmethylphenylsilylacetic Acid is explored for its potential as a prodrug or an active pharmaceutical ingredient (API) . Its unique structure allows for the investigation into its interaction with biological membranes and potential drug delivery systems .

Materials Science

The applications in materials science include the development of novel polymers and coatings . The silyl group in the compound can be used to modify surface properties, leading to advancements in creating materials with specific desired characteristics .

Environmental Science

Environmental scientists may utilize (-)-Benzylmethylphenylsilylacetic Acid in pollution remediation studies. Its chemical properties could be harnessed to develop new methods for treating silyl compound contamination in ecosystems .

Pharmaceutical Formulations

Pharmaceutical scientists are interested in this compound for its potential use in formulation science . It could be used to improve the stability and solubility of drugs, enhancing their efficacy and shelf-life .

Analytical Techniques

In analytical chemistry, (-)-Benzylmethylphenylsilylacetic Acid can be used as a standard or reference compound in chromatography and mass spectrometry, aiding in the quantification and identification of silyl derivatives .

Nanotechnology

Lastly, in the burgeoning field of nanotechnology, this compound’s silyl group could be key in constructing silicon-based nanodevices or nanocarriers for targeted drug delivery, due to its ability to form stable bonds with silicon atoms .

properties

IUPAC Name

2-(benzyl-methyl-phenylsilyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPQZCPYHVQEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216149
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95349-35-2, 95373-54-9
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95349-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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